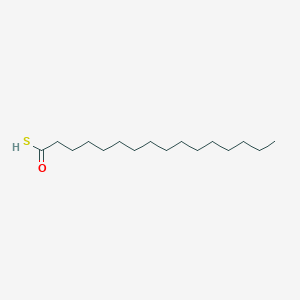

十六烷硫酸 S

描述

科学研究应用

HBCD 对环境和人类健康的影响

六溴环十二烷 (HBCD) 与你感兴趣的化合物有关,主要用作阻燃剂。Covaci 等人(2006 年)的研究回顾了 HBCD 对环境和人类的广泛污染,突出了它们的普遍性和生物富集的潜力。本文还建议对 HBCD 如何从产品转移到环境中及其长期趋势进行进一步研究,包括分析各个立体异构体以了解它们的归宿和影响 (Covaci 等,2006).

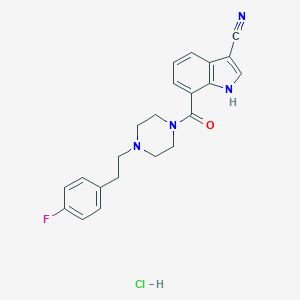

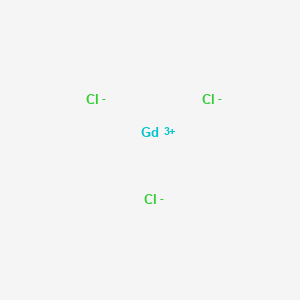

有机金属配合物在药物化学中的应用

Ott 等人(2008 年)的研究探讨了六羰基二钴型有机金属炔烃配合物,讨论了它们在药物化学中的应用,特别是在抗癌药物开发中的应用。本文深入了解了此类配合物在生物医学研究中的潜力,重点介绍了它们作为抗肿瘤药物和诊断剂的作用 (Ott 等,2008).

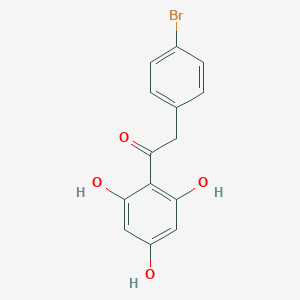

丁香酸的抗菌和抗氧化特性

Srinivasulu 等人(2018 年)的综述重点关注丁香酸 (SA),讨论了其天然来源、生物合成、生物利用度以及在生物医学和工业中的应用。SA 已显示出预防各种疾病的潜力,并在生物修复和催化方面有应用 (Srinivasulu 等,2018).

作用机制

Thiopalmitic Acid, also known as hexadecanethioic S-acid, is a compound that has been studied for its antioxidant action . This article will delve into the various aspects of its mechanism of action.

Target of Action

It’s known that thiopalmitic acid has antioxidant properties , suggesting that it may interact with molecules involved in oxidative stress and lipid peroxidation.

Mode of Action

Thiopalmitic Acid’s antioxidant action was examined in an in vitro system measuring ferric (Fe(III))-nitrilotriacetate (NTA)- and Fe(III)-NTA/ascorbic acid (AsA)-induced lipid peroxidation of rat liver phospholipid liposomes and microsomes . The extent of lipid peroxidation was determined by measuring thiobarbituric acid reactive substances (TBARS).

Biochemical Pathways

Thiopalmitic Acid appears to affect the biochemical pathways related to lipid peroxidation and iron reduction . It inhibits the initiation and propagation reactions of lipid peroxidation, suggesting that it may play a role in the regulation of oxidative stress .

Pharmacokinetics

Understanding the adme properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects .

Result of Action

The antioxidant action of Thiopalmitic Acid is partly due to the complete reduction of iron at a faster rate and inhibition of oxygen consumption during the progress of peroxidation . Moreover, Thiopalmitic Acid has a protective action against free radical damage by hydroperoxy radical .

生化分析

Biochemical Properties

It’s structurally similar to Palmitic Acid (PA), a common fatty acid in the human diet, which serves as a signaling molecule regulating the progression and development of many diseases at the molecular level

Cellular Effects

Palmitic Acid, a structurally similar compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Palmitic Acid, a structurally similar compound, has been shown to induce cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase

Temporal Effects in Laboratory Settings

It has been synthesized in laboratory settings, indicating that it is stable under certain conditions .

Metabolic Pathways

Palmitic Acid, a structurally similar compound, is involved in various metabolic pathways, including those related to energy production and cell signaling .

属性

IUPAC Name |

hexadecanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXJBYSYFEKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332145 | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-93-0 | |

| Record name | Hexadecanethioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

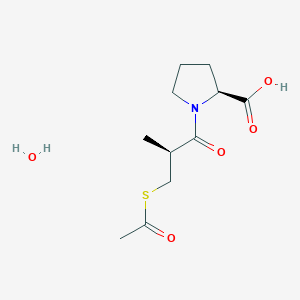

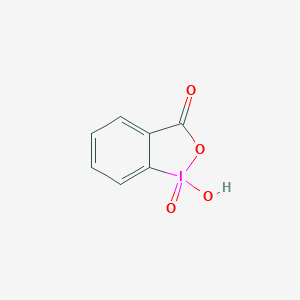

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hexadecanethioic S-acid compare to methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate in protecting against LDL oxidation?

A1: The study investigated the antioxidant potential of both hexadecanethioic S-acid (SH-Pal) and methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate (SH-S) against different inducers of low-density lipoprotein (LDL) oxidation. While both compounds showed some ability to inhibit copper ion-induced LDL oxidation, their behavior differed against 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidation. SH-S effectively inhibited AAPH-induced LDL oxidation, while SH-Pal showed minimal inhibitory effects. Furthermore, SH-Pal was found to be reduced to palmitic acid during the AAPH-induced oxidation process. [] This suggests that SH-S might act as a more robust antioxidant against lipid peroxidation triggered by AAPH compared to SH-Pal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)